molecular formula C16H11ClN2O3 B2657770 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile CAS No. 315246-00-5

2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

Cat. No.: B2657770
CAS No.: 315246-00-5
M. Wt: 314.73
InChI Key: LAGKVMPFAHFVAM-UHFFFAOYSA-N
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Description

2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential pharmacological properties. This compound belongs to the class of pyrano[3,2-c]pyran derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile typically involves a multicomponent reaction. One common method includes the condensation of an aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst. For instance, the reaction of 3-chlorobenzaldehyde, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol with piperidine as a catalyst under microwave irradiation conditions can yield the desired compound with good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the multicomponent reaction approach is scalable and can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrano[3,2-c]pyran derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its anticancer activity may involve the induction of apoptosis and cell cycle arrest in cancer cells . The compound’s antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 3-chlorophenyl group and the pyrano[3,2-c]pyran core structure differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

IUPAC Name

2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c1-8-5-12-14(16(20)21-8)13(11(7-18)15(19)22-12)9-3-2-4-10(17)6-9/h2-6,13H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGKVMPFAHFVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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